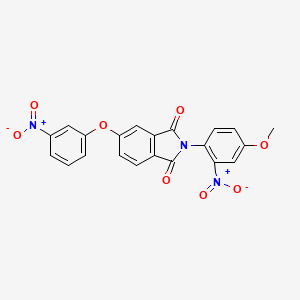![molecular formula C21H26N2O3 B11556667 2-(4-butylphenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11556667.png)
2-(4-butylphenoxy)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a butylphenoxy group and an ethoxyphenylmethylidene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of the butylphenoxy intermediate: This step involves the reaction of 4-butylphenol with an appropriate halogenated compound to form the butylphenoxy derivative.
Condensation with acetohydrazide: The butylphenoxy intermediate is then reacted with acetohydrazide under suitable conditions to form the hydrazide derivative.
Formation of the ethoxyphenylmethylidene group: The final step involves the condensation of the hydrazide derivative with 2-ethoxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The phenoxy and ethoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides.
Scientific Research Applications
2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-butylphenoxy)acetohydrazide
- 2-(4-tert-butylphenoxy)cyclohexanol
- 2-(4-tert-butylphenoxy)propanoic acid
Uniqueness
2-(4-butylphenoxy)-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both butylphenoxy and ethoxyphenylmethylidene groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N2O3/c1-3-5-8-17-11-13-19(14-12-17)26-16-21(24)23-22-15-18-9-6-7-10-20(18)25-4-2/h6-7,9-15H,3-5,8,16H2,1-2H3,(H,23,24)/b22-15+ |
InChI Key |
MFUVRRQWYXYFHF-PXLXIMEGSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2OCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11556586.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]octadecanamide](/img/structure/B11556596.png)
![5-bromo-2-hydroxy-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11556602.png)
![(5Z)-5-(3-fluorobenzylidene)-3-{[(4-methoxyphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11556622.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-iodophenyl)-1,3-thiazole](/img/structure/B11556625.png)
![N'-[(E)-[2-(Pentyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11556629.png)


![4-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11556653.png)
![3-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11556654.png)
![2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B11556658.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(5-methyl-1H-benzimidazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11556660.png)
![4-{(E)-[(2-chlorophenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11556661.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556663.png)
